molecular formula C18H21N5O4S B2822901 1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide CAS No. 941240-55-7

1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

Cat. No. B2822901
M. Wt: 403.46
InChI Key: CLTYQFOXEBKHLQ-UHFFFAOYSA-N
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Description

The compound “1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide” has a molecular weight of 403.46 and a molecular formula of C18 H21 N5 O4 S . It is achiral and has a logP value of 1.0608 .


Molecular Structure Analysis

The compound has a complex structure that includes a cyano group (C#N), a dimethylsulfamoyl group (S(=O)(=O)N©C), and an oxazol ring (c1nc(C#N)c(N2CCC(CC2)C(N)=O)o1) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyanoacetohydrazides are known to be involved in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization .


Physical And Chemical Properties Analysis

The compound has a logP value of 1.0608 and a logD value of 1.0608 . It has 10 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide and similar compounds have been studied for their metabolic pathways and interactions with various enzymes. For instance, Lu AA21004, a structurally related antidepressant, undergoes oxidation processes involving enzymes such as CYP2D6, CYP2C9, and CYP3A4/5. These enzymatic interactions play a crucial role in the drug's metabolism, making them important in pharmacokinetic studies (Hvenegaard et al., 2012).

Pharmacological Applications

Compounds related to 1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide have demonstrated potential pharmacological applications. For example, MK-4827, a derivative, shows efficacy against BRCA-1 and BRCA-2 deficient cancer cells and has entered clinical trials (Jones et al., 2009).

Imaging and Diagnostic Uses

A compound closely related to 1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide, [11C]CPPC, is used in PET imaging to target CSF1R, a microglia-specific marker. This application is valuable in studying neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

1-[4-cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-22(2)28(25,26)14-5-3-13(4-6-14)17-21-15(11-19)18(27-17)23-9-7-12(8-10-23)16(20)24/h3-6,12H,7-10H2,1-2H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTYQFOXEBKHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

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